

# FT895 Technical Support Center: Optimizing for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FT895	
Cat. No.:	B2679868	Get Quote

Welcome to the technical support center for **FT895**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of **FT895**, a potent and selective HDAC11 inhibitor, in your cell-based assays.

## Frequently Asked Questions (FAQs)

Q1: What is FT895 and what is its primary mechanism of action?

A1: **FT895** is a small molecule inhibitor that potently and specifically targets Histone Deacetylase 11 (HDAC11), the sole member of the Class IV HDAC subfamily.[1][2] Its primary mechanism is to block the enzymatic activity of HDAC11, which is involved in removing fatty-acyl groups from lysine residues on proteins, a process known as defatty-acylation.[2] The reported half-maximal inhibitory concentration (IC50) for **FT895** against HDAC11 is as low as 3 nM.[3][4][5][6][7] However, the measured potency can vary depending on the experimental substrate used.[8]

Q2: What are the common applications of FT895 in cell-based assays?

A2: **FT895** is utilized in a variety of research contexts to probe the function of HDAC11. Common applications include:

Antiviral Research: Investigating the restriction of viral replication, such as for Enterovirus 71
 (EV71).[1][9]



- Oncology Research: Suppressing the growth and proliferation of cancer cells, including
  malignant peripheral nerve sheath tumors (MPNST) and JAK2-driven myeloproliferative
  neoplasms.[3][10] It has also been shown to reduce the self-renewal capacity of non-smallcell lung cancer stem cells.[10]
- Metabolism Research: Studying thermogenesis through the induction of uncoupling protein 1
   (UCP1) in adipocytes.[11]

Q3: How should I prepare and store **FT895** stock solutions?

A3: Proper preparation and storage are critical for maintaining the compound's activity. **FT895** is typically supplied as a solid powder. For cell-based assays, a concentrated stock solution is prepared in a suitable solvent, which can then be diluted to the final working concentration in cell culture media.

Table 1: FT895 Solubility and Stock Solution Preparation

Parameter	Recommendation	Source
Primary Solvent	Dimethyl sulfoxide (DMSO)	[7]
Stock Concentration	10-125 mg/mL in DMSO (ultrasonication may be needed)	[7]
Storage (Powder)	-20°C for up to 3 years	[7]

| Storage (Stock Solution)| Aliquot and store at -80°C for up to 6 months to avoid freeze-thaw cycles. |[7] |

Note: Always use freshly opened or properly stored hygroscopic DMSO to ensure maximum solubility.[7]

Q4: What are the known signaling pathways affected by **FT895**?

A4: By inhibiting HDAC11, **FT895** has been shown to modulate several key cellular signaling pathways:

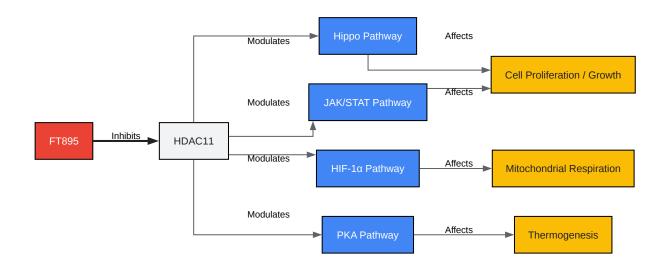




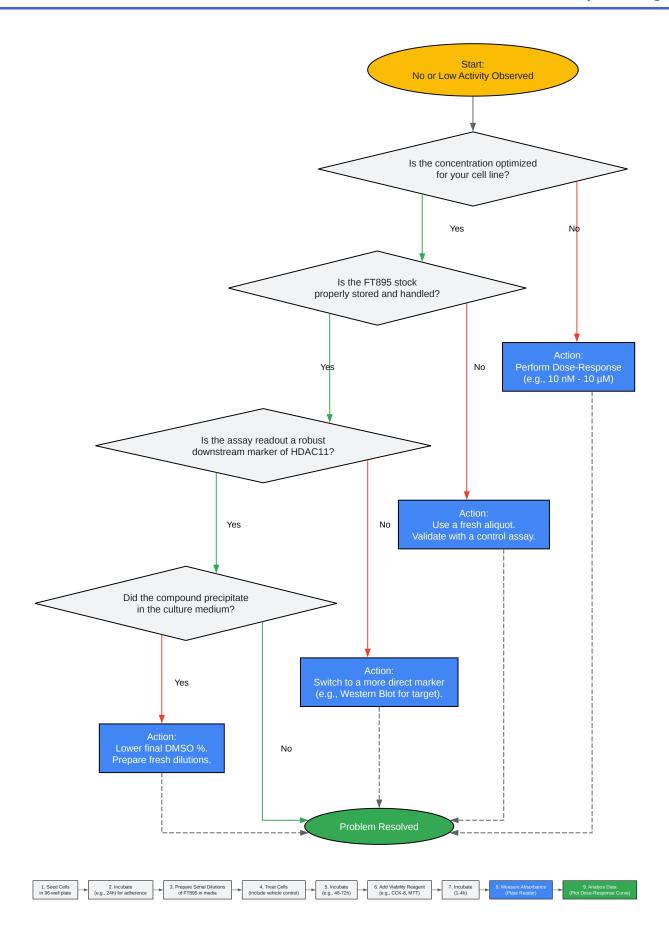


- Hippo Signaling Pathway: FT895 can suppress this pathway, which is crucial for regulating organ size and cell proliferation.[1][10]
- JAK/STAT Signaling Pathway: The inhibitor can block this pathway, which is often dysregulated in myeloproliferative neoplasms.[10]
- HIF-1α Signaling Pathway: RNA-seq analysis has shown this pathway is prominent after **FT895** treatment, consistent with observed effects on mitochondrial respiration.[3]
- PKA Signaling: FT895 can induce UCP1 expression in adipocytes through both PKAdependent and PKA-independent mechanisms.[11]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeting HDAC11 activity by FT895 restricts EV71 replication PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC11 target engagement assay development in cells CETSA openlabnotebooks.org [openlabnotebooks.org]
- 3. mdpi.com [mdpi.com]
- 4. FT895 | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activity-Guided Design of HDAC11-Specific Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting HDAC11 activity by FT895 restricts EV71 replication PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- To cite this document: BenchChem. [FT895 Technical Support Center: Optimizing for Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2679868#optimizing-ft895-concentration-for-cell-based-assays]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com